5α-雄甾-15-烯-3,17-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

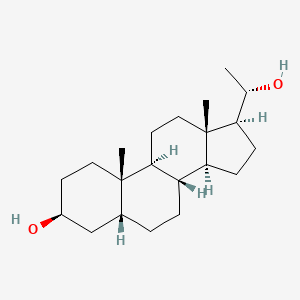

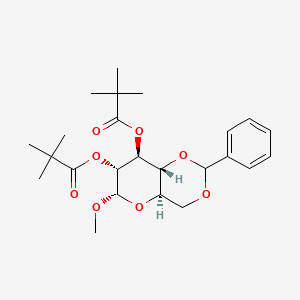

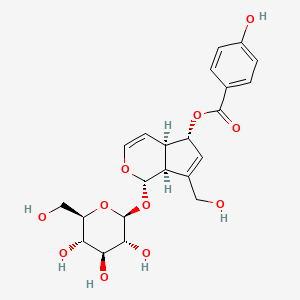

5alpha-Androst-15-ene-3,17-dione, also known as Androstanedione or 5α-androstane-3,17-dione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is the C5 epimer of etiocholanedione .

Synthesis Analysis

5alpha-Androst-15-ene-3,17-dione can be synthesized from 17beta-Acetoxy-5alpha-androstan-3-one (stanolone acetate) in four steps . Stanolone acetate is brominated in the presence of hydrogen chloride in acetic acid to give 17beta-acetoxy-2-bromo-5alpha-androstan-3-one, which undergoes dehydrobromination using lithium carbonate as base with lithium bromide as an additive to give 17beta-acetoxy-5alpha-androst-1-en-3-one in almost quantitative yield with 97% of purity . This compound is then hydrolyzed with sodium hydroxide to give 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone), which is oxidized with chromium trioxide to afford 5alpha-androst-1-ene-3,17-dione .Molecular Structure Analysis

The molecular formula of 5alpha-Androst-15-ene-3,17-dione is C19H28O2 . The IUPAC name is (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5alpha-Androst-15-ene-3,17-dione include bromination, dehydrobromination, hydrolysis, and oxidation .Physical And Chemical Properties Analysis

The molecular weight of 5alpha-Androst-15-ene-3,17-dione is 288.4 g/mol . The exact mass is 288.208930132 g/mol and the monoisotopic mass is 288.208930132 g/mol . The compound has a XLogP3 of 3.6, indicating its lipophilicity .科学研究应用

Pheromone Research

5alpha-Androst-15-ene-3,17-dione has been studied for its potential role as a pheromone. Androstenol, a derivative, is believed to act as a pheromone and has been used in studies to develop methods for determining the D/H ratio of endogenous urinary steroids .

Steroid Drug Synthesis

This compound serves as an important intermediate in the synthesis of steroid drugs. Traditionally synthesized by chemical methods, there’s ongoing research to develop biotechnological production methods from cheap precursors .

Bioconversion Studies

Research has been conducted on the bioconversion of steroid substrates, which could have implications for the production of hormone drug intermediates .

Proteomics Research

5alpha-Androst-15-ene-3,17-dione is also used in proteomics research, which involves the study of proteomes and their functions .

Hormone Drug Intermediates

It is used in the bioconversion process from phytosterols to produce hormone drug intermediates like androst-1,4-diene-3,17-dione .

Androgenic Activity Studies

The compound has been studied for its androgenic activity and its role in the conversion process of other steroids within the body .

作用机制

Target of Action

5alpha-Androst-15-ene-3,17-dione, also known as 5α-androstanedione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It primarily targets androgen receptors, exerting some androgenic activity .

Mode of Action

5alpha-Androst-15-ene-3,17-dione interacts with its targets, the androgen receptors, by binding to them. This binding can lead to a series of changes in the cell, including the activation or repression of specific genes. In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .

Biochemical Pathways

5alpha-Androst-15-ene-3,17-dione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . These enzymes are part of the steroid hormone biosynthesis pathway. The conversion of androstenedione into DHT through 5α-androstanedione is a key step in the production of androgens .

Result of Action

The binding of 5alpha-Androst-15-ene-3,17-dione to androgen receptors can lead to a range of molecular and cellular effects. It has some androgenic activity, which means it can stimulate the development and maintenance of male characteristics by binding to androgen receptors .

安全和危害

未来方向

A new biotechnological production method of 5alpha-Androst-15-ene-3,17-dione from cheap precursors has been developed . This method involves the co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum . This study is the first to report the transformation of phytosterols into 5alpha-Androst-15-ene-3,17-dione by biological methods with a considerable yield .

属性

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5-6,12,14-16H,3-4,7-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMIMUFFHDLVHF-WZNAKSSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3C=CC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Androst-15-ene-3,17-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)